3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Overview
Description
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,6-dimethyl-4-nitroisoxazole with a suitable amine, followed by cyclization to form the desired pyrimidinone structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways within biological systems. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes involved in cell division, thereby preventing tumor growth .
Comparison with Similar Compounds
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine: This compound has a similar core structure but with a chlorine substituent, which may alter its chemical and biological properties.
3,5-Dimethylisoxazole: A simpler isoxazole derivative that lacks the pyrimidine ring, making it less complex but still useful in various chemical reactions.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring structure, often studied for its biological activities.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,6-dimethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPZCSHXAGWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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